2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-trien-5-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4OS/c20-13-1-2-14(21)15(8-13)23-17(26)10-27-19-12(9-22)7-16-18(24-19)11-3-5-25(16)6-4-11/h1-2,7-8,11H,3-6,10H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFCPKMXXMFGCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NC4=C(C=CC(=C4)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Bicyclic Intermediate
The tricyclic system is synthesized through a sequential cyclization strategy. A Diels-Alder reaction between a dienophile (e.g., maleimide) and a diene precursor forms the initial bicyclic structure. Subsequent intramolecular cyclization with a nitrile-containing reagent introduces the cyano group at position 4.
Key reaction parameters :
Introduction of the Thiol Group
The 5-position thiol is introduced via nucleophilic displacement of a pre-installed leaving group (e.g., bromide or chloride). Treatment with thiourea in ethanol under reflux yields the thiol intermediate.
Example protocol :
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Dissolve 5-bromo-tricyclic intermediate (1 eq) in anhydrous ethanol.
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Add thiourea (2 eq) and reflux for 12 hours.
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Cool, filter, and precipitate the thiol product with HCl.
Synthesis of the Acetamide Side Chain
Preparation of 2,5-Dichloroaniline
2,5-Dichloroaniline is commercially available but can be synthesized via chlorination of aniline derivatives. Electrophilic aromatic substitution using Cl₂ in the presence of FeCl₃ yields the desired regioisomer.
Acetylation with Chloroacetyl Chloride
Reaction of 2,5-dichloroaniline with chloroacetyl chloride forms 2-chloro-N-(2,5-dichlorophenyl)acetamide.
Optimized conditions :
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Solvent : Dry dichloromethane.
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Base : Triethylamine (2 eq) to scavenge HCl.
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Temperature : 0°C to room temperature.
Coupling of Tricyclic Thiol and Acetamide
The final step involves a nucleophilic substitution reaction between the tricyclic thiol and chloroacetamide.
Procedure :
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Combine tricyclic thiol (1 eq) and 2-chloro-N-(2,5-dichlorophenyl)acetamide (1.1 eq) in DMF.
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Add K₂CO₃ (2 eq) as a base to deprotonate the thiol.
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Stir at 60°C for 6–8 hours.
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Quench with ice water and extract with ethyl acetate.
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Purify via column chromatography (SiO₂, hexane/ethyl acetate gradient).
Critical parameters :
-
Solvent polarity : DMF enhances solubility of both reactants.
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Exclusion of moisture : Prevents hydrolysis of the chloroacetamide.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
-
HPLC : >98% purity achieved using a C18 column (acetonitrile/water, 70:30).
Challenges and Mitigation Strategies
Regioselectivity in Chlorination
The 2,5-dichloro substitution pattern on the aniline ring requires careful control during chlorination. Use of directing groups (e.g., nitro) and subsequent reduction ensures correct isomer formation.
Steric Hindrance in Tricyclic Core
Bulky substituents on the tricyclic system impede coupling efficiency. Microwave-assisted synthesis reduces reaction time and improves yield.
Industrial-Scale Considerations
Cost-Effective Catalysts
Transitioning from AlCl₃ to zeolite-based catalysts reduces waste and improves recyclability.
Green Chemistry Metrics
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E-factor : 8.2 (kg waste/kg product).
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Solvent recovery : >90% via distillation.
Chemical Reactions Analysis
Types of Reactions
2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-trien-5-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. The unique tricyclic structure may contribute to the inhibition of cancer cell proliferation by interfering with specific molecular pathways involved in tumor growth. For example, compounds with cyano and sulfanyl groups have shown promise as inhibitors of key enzymes in cancer metabolism .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic disorders such as diabetes and Alzheimer’s disease. Similar compounds have been evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase . These studies suggest that the compound could be developed as a therapeutic agent for managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the cyano group and the tricyclic moiety plays a significant role in enhancing biological activity. Research indicates that modifications to these functional groups can lead to improved efficacy and selectivity against target enzymes .
Molecular Docking
In silico molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into how structural modifications can enhance interactions with target proteins, potentially leading to more effective drug candidates .
Synthesis and Characterization
The synthesis of 2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-trien-5-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide involves multi-step reactions that require careful optimization to yield high-purity products suitable for biological testing . Characterization techniques such as NMR and LC-MS are essential for confirming the structure and purity of synthesized compounds.
Case Studies
Mechanism of Action
The mechanism of action of 2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-trien-5-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with three structurally related molecules, emphasizing differences in substituents, synthesis, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Similarities: Both the target compound and CAS 728888-23-1 share the 1,6-diazatricyclo[6.2.2.0²,⁷]dodecatriene core with a cyano group at position 4. This rigid framework likely enhances binding affinity to biological targets by reducing conformational flexibility . The sulfanyl-acetamide linkage is conserved across analogs, suggesting a role in hydrogen bonding or disulfide interactions .
The latter’s trifluoromethyl group may enhance metabolic stability but reduce solubility . Compound 5c incorporates a boronate ester (dioxaborolane), absent in the target compound. This functional group is often utilized in Suzuki-Miyaura cross-coupling reactions, indicating divergent synthetic applications .
Synthesis and Yield :
- While the target compound’s synthesis details are unavailable, compound 5c was synthesized via a multi-component reaction with a 74% yield, highlighting the efficiency of such methodologies for complex acetamides .
Spectroscopic Characterization :
- Structural elucidation of analogs like CAS 728888-23-1 and 5c relied on 1H-NMR, 13C-NMR, and HRMS , methods that would similarly apply to the target compound . For example, the 1H-NMR of 5c revealed distinct peaks for the cyclohexyl (δ 1.06–1.85 ppm) and boronate ester (δ 29.94 ppm in 11B-NMR) groups .
Research Implications:
- Bioactivity: The dichlorophenyl substituent in the target compound may enhance halogen bonding interactions with biological targets compared to mono-halogenated analogs. However, the absence of a boronate ester (as in 5c) limits its utility in prodrug or radiolabeling applications .
- Environmental Impact : Unlike the boronate-containing 5c, the target compound lacks functional groups associated with environmental persistence (e.g., heavy metals), though its dichlorophenyl moiety warrants toxicity studies .
Notes
- Further experimental studies are required to validate its synthetic route, biological activity, and environmental safety.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 342.46 g/mol
- CAS Number : 728888-43-5
The unique bicyclic structure of this compound, featuring a cyano group and a sulfanyl moiety, suggests potential interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to 2-({4-cyano-1,6-diazatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-trien-5-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide exhibit significant antitumor properties. For instance:
- Case Study 1 : In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Case Study 2 : In animal models of arthritis, treatment with this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. Histological examinations revealed reduced synovial inflammation compared to control groups.
Antimicrobial Activity
The antimicrobial properties of the compound have been explored as well:
- Case Study 3 : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound possesses significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
The biological activity of This compound is thought to be mediated through several mechanisms:
- Inhibition of Protein Kinases : The presence of the cyano group may facilitate binding to ATP-binding sites on kinases involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.
- Modulation of Apoptotic Pathways : Activation of caspases and downregulation of anti-apoptotic proteins have been observed in treated cells.
Research Findings Summary Table
Q & A
Basic: How can researchers optimize the synthesis of this compound using experimental design principles?
Methodological Answer:
To optimize synthesis, employ statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, molar ratios, catalysts) and assess their impact on yield and purity. For example:
- Factors : Reaction time, solvent polarity, and pH.
- Responses : Yield (%) and impurity profiles (HPLC/LC-MS).
A fractional factorial design reduces the number of experiments while identifying critical interactions. Post-analysis via ANOVA or response surface methodology (RSM) pinpoints optimal conditions . Coupling this with proximate chemical analyses (e.g., FTIR, NMR) ensures structural fidelity .
Basic: What analytical techniques are most reliable for characterizing this compound’s purity and stability?
Methodological Answer:
- Chromatography : Use reversed-phase HPLC with UV detection to assess purity, coupled with LC-MS for molecular weight confirmation.
- Spectroscopy : NMR (¹H/¹³C) for structural validation and FTIR to confirm functional groups (e.g., cyano, sulfanyl).
- Thermal Analysis : Differential Scanning Calorimetry (DSC) to evaluate thermal stability and polymorphic transitions.
Cross-reference data with NIST Chemistry WebBook standards for validation .
Basic: How should researchers design initial biological activity assays for this compound?
Methodological Answer:
- Target Selection : Prioritize targets based on structural analogs (e.g., dichlorophenyl moieties in kinase inhibitors) .
- Assay Types :
- In vitro : Enzyme inhibition assays (IC₅₀ determination) using fluorometric or colorimetric readouts.
- Cellular : Cytotoxicity screening (MTT assay) in relevant cell lines.
- Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to isolate compound-specific effects.
Advanced: What computational modeling approaches can elucidate its reaction mechanisms or binding modes?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, focusing on sulfanyl group reactivity and cyano stability .
- Molecular Dynamics (MD) : Simulate ligand-target interactions (e.g., docking studies with AutoDock Vina) to predict binding affinities.
- AI-Driven Tools : Implement COMSOL Multiphysics for reaction kinetics simulations, integrating experimental data to refine models .
Advanced: How can researchers resolve contradictions in experimental data (e.g., divergent bioactivity results)?
Methodological Answer:
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Error Analysis : Apply Bayesian statistics to quantify measurement uncertainties and identify outliers.
- Theoretical Frameworks : Reconcile discrepancies using mechanistic models (e.g., allosteric modulation vs. competitive inhibition) .
Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining yield?
Methodological Answer:
- Process Intensification : Use microreactor systems to enhance mixing and heat transfer, reducing side reactions .
- Membrane Technologies : Implement nanofiltration for in-situ purification, minimizing downstream processing .
- Real-Time Monitoring : Deploy PAT (Process Analytical Technology) tools like inline Raman spectroscopy for dynamic adjustments .
Advanced: How can environmental impact assessments guide sustainable research practices for this compound?
Methodological Answer:
- Fate and Transport Modeling : Use atmospheric chemistry models (e.g., DOE’s EPACT framework) to predict degradation pathways and bioaccumulation potential .
- Green Metrics : Calculate E-factors and atom economy during synthesis optimization.
- Heterogeneous Catalysis : Replace homogeneous catalysts with recyclable solid alternatives to reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
